molecular formula C12H24O2 B1616233 Heptyl valerate CAS No. 5451-80-9

Heptyl valerate

Cat. No. B1616233
CAS RN: 5451-80-9
M. Wt: 200.32 g/mol
InChI Key: YJARPRLGQQFGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl valerate is a natural product found in Heracleum dissectum with data available.

Scientific Research Applications

1. Multivalent Ligands for Bacterial Adhesion Inhibition

Heptyl α-D-mannoside (HM), structurally related to heptyl valerate, has been used to create multivalent ligands for inhibiting bacterial adhesion. Research has shown that these ligands can effectively inhibit the adhesion of uropathogenic Escherichia coli to bladder cells, demonstrating their potential in addressing urinary tract infections (Almant et al., 2011).

2. Flavor and Fragrance Industry Applications

Heptyl valerate and its derivatives are used in the flavor and fragrance industry. Studies have shown the synthesis of ethyl valerate and hexyl acetate, compounds structurally similar to heptyl valerate, for their application in food, cosmetics, and pharmaceuticals (Karra-Chaabouni et al., 2006).

3. Insect Control Strategies

Research involving volatile low molecular weight compounds, including heptyl valerate derivatives, has shown their effectiveness in controlling medically important mosquito species like Aedes aegypti and Culex quinquefasciatus. These studies highlight the potential of such compounds in indoor mosquito control (Chaskopoulou et al., 2009).

4. Anti-Adhesive Properties Against Pathogens

Synthetic multimeric heptyl mannosides, which are related to heptyl valerate, have shown remarkable anti-adhesive properties against uropathogenic E. coli. This research opens avenues for developing new treatments against bacterial infections by preventing their adhesion to host cells (Gouin et al., 2009).

5. Biofuel and Energy Source

Heptyl valerate and its related compounds are being explored as potential energy sources. For example, studies on ethyl valerate, a compound similar to heptyl valerate, have investigated its synthesis for applications in biofuels and as an industrial chemical (Bhavsar & Yadav, 2018).

6. Biomedical Research

Research on compounds structurally similar to heptyl valerate, like heptyl-physostigmine, has shown promise in the biomedical field. For instance, heptyl-physostigmine has been studied for its potential to attenuate learning impairments in rats, suggesting applications in neurological and cognitive disorders (Iijima et al., 1992).

properties

CAS RN

5451-80-9

Product Name

Heptyl valerate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

heptyl pentanoate

InChI

InChI=1S/C12H24O2/c1-3-5-7-8-9-11-14-12(13)10-6-4-2/h3-11H2,1-2H3

InChI Key

YJARPRLGQQFGOI-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)CCCC

Canonical SMILES

CCCCCCCOC(=O)CCCC

boiling_point

245.2 °C

melting_point

-46.4 °C

Other CAS RN

5451-80-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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